1-Phenyl-1,2-ethanediol
Overview
Description
1-Phenyl-1,2-ethanediol, also known as styrene glycol, is an organic compound with the molecular formula C8H10O2. It is a white crystalline solid that is soluble in water, alcohol, ether, and benzene. This compound is significant due to its role as a chiral building block in organic synthesis and its applications in various industries .
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-1,2-ethanediol is the enzyme (S)-carbonyl reductase II from Candida parapsilosis . This enzyme plays a crucial role in the conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol .
Mode of Action
The interaction of this compound with its target involves the catalytic conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol . This reaction is facilitated by the enzyme (S)-carbonyl reductase II and requires NADPH as a cofactor .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the chiral pathway mediated by (S)-carbonyl reductase II . This pathway is strengthened by the introduction of glucose dehydrogenase with an Ala258Phe mutation and endo-β-1,4-xylanase 2, which enhance cofactor regeneration by using xylan as a naturally abundant co-substrate .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with the enzyme (s)-carbonyl reductase ii and the presence of the cofactor nadph .
Result of Action
The result of the action of this compound is the production of (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone . This compound is an important chiral intermediate in the synthesis of liquid crystals and chiral biphosphines .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . Optimal conditions for the biotransformation of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol by E. coli /pET-G-S-2 were found to be 35 °C and pH 6.5 .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1,2-ethanediol interacts with various enzymes and proteins in biochemical reactions. For instance, (S)-carbonyl reductase II from Candida parapsilosis catalyzes the conversion of 2-hydroxyacetophenone to this compound with NADPH as a cofactor .
Cellular Effects
In a multi-enzyme Escherichia coli system, this compound has been produced from 2-hydroxyacetophenone as a substrate . This indicates that this compound can influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, it is involved in the reduction of 2-hydroxyacetophenone, a process catalyzed by (S)-carbonyl reductase II with NADPH as a cofactor .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by (S)-carbonyl reductase II, which converts 2-hydroxyacetophenone to this compound .
Preparation Methods
1-Phenyl-1,2-ethanediol can be synthesized through several methods:
Asymmetric Reduction of Ketones: One of the most efficient methods involves the asymmetric reduction of 2-hydroxyacetophenone using NADPH-dependent carbonyl reductase from Candida parapsilosis. This method yields optically pure (S)-1-phenyl-1,2-ethanediol.
Chemical Reduction: Another method involves the reduction of 2-hydroxyacetophenone using chemical reagents such as sodium borohydride or lithium aluminum hydride.
Biocatalytic Methods: Whole-cell biocatalysts, such as recombinant Escherichia coli expressing specific enzymes, can also be used for the efficient production of optically pure this compound.
Chemical Reactions Analysis
1-Phenyl-1,2-ethanediol undergoes various chemical reactions:
Scientific Research Applications
1-Phenyl-1,2-ethanediol has numerous applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-1,2-ethanediol can be compared with other similar compounds:
Styrene Glycol:
Phenyl Glycol: Another similar compound, phenyl glycol, shares the phenyl group but has different functional groups attached.
1,2-Dihydroxyethylbenzene: This compound is similar in structure but has different reactivity and applications.
This compound stands out due to its high optical purity and efficiency in chiral synthesis, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-phenylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042422 | |
Record name | Styrene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS] | |
Record name | Styrene glycol | |
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CAS No. |
93-56-1 | |
Record name | 1-Phenyl-1,2-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Styrene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093561 | |
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Record name | 1-Phenyl-1,2-ethanediol | |
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Record name | 1,2-Ethanediol, 1-phenyl- | |
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Record name | Styrene glycol | |
Source | EPA DSSTox | |
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Record name | Phenylethane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.054 | |
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Record name | STYRENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAC511UK8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-phenyl-1,2-ethanediol?
A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use FT-IR and NMR (1H and 13C) spectroscopy for structural characterization of this compound. []
Q3: How do intermolecular interactions influence the crystal structure of this compound?
A3: The crystal structure of this compound is stabilized by strong intermolecular hydrogen bonds (O-H···O) and C-H···π interactions between the phenyl ring and neighboring molecules. This results in a supramolecular network. []
Q4: What are the common synthetic routes to this compound?
A4: this compound can be synthesized through various methods:
- Hydrolysis of 1,2-dibromo-1-phenylethane: This two-step process involves bromination of styrene followed by hydrolysis of the dibromo intermediate. The yield of this compound can reach 78.5% under optimized conditions. []
- Hydrolysis of epoxy styrene: This method offers a direct route to this compound, with water serving as the solvent. []
- Asymmetric reduction of 2-hydroxyacetophenone: This approach employs enzymes like (R)-specific carbonyl reductase [, , ] or (S)-carbonyl reductase II [, , , , ] for enantioselective synthesis of (R)- or (S)-1-phenyl-1,2-ethanediol.
Q5: What factors affect the enzymatic synthesis of this compound?
A5: Several factors influence the efficiency of biocatalytic synthesis:
- Enzyme source: Different microorganisms exhibit varying enantioselectivity. For instance, Candida parapsilosis is known for (S)-1-phenyl-1,2-ethanediol production, while Kurthia gibsonii SC0312 favors (R)-1-phenyl-1,2-ethanediol. [, ]
- Reaction conditions: Parameters like temperature, pH, substrate concentration, and cofactor availability significantly impact reaction rate and yield. [, , , , ]
- Cofactor regeneration: Efficient NADPH regeneration is crucial for sustained biocatalytic activity. Strategies include co-expressing glucose dehydrogenase [, , ] or utilizing pentose metabolism pathways for cofactor recycling. []
Q6: Can calcium carbide be used for vinylation reactions involving this compound?
A6: Yes, a recent study demonstrated that calcium carbide can mediate the vinylation of this compound under a superbasic system (Cs2CO3/DMSO), yielding α-vinyloxy styrene as the product. []
Q7: What is the role of pig liver esterase in this compound synthesis?
A7: Pig liver esterase can catalyze the hydrolysis of this compound cyclic carbonate to produce this compound. The efficiency of this reaction depends on factors like enzyme concentration, pH, temperature, and the presence of organic co-solvents. []
Q8: How does ferric chloride catalyze reactions involving hydrogen peroxide and this compound?
A8: In acetonitrile, ferric chloride (FeCl3) activates hydrogen peroxide, mimicking cytochrome P-450 activity. This system can catalyze the oxidative cleavage of this compound and other vicinal diols. []
Q9: What are the primary applications of this compound?
A9: Both enantiomers of this compound serve as vital chiral building blocks in:
- Pharmaceuticals: Synthesis of various drugs, including β-adrenergic blocking agents. []
- Liquid crystals: Chiral dopants for modifying liquid crystal properties. []
- Organic synthesis: Intermediates in the preparation of diverse chiral compounds. [, , , ]
Q10: How does the stereochemistry of this compound influence its applications?
A10: The (R)- and (S)-enantiomers of this compound exhibit distinct biological activities and applications. Consequently, enantioselective synthesis is crucial. For instance, (S)-1-phenyl-1,2-ethanediol is preferred in liquid crystal applications, while (R)-1-phenyl-1,2-ethanediol is used for certain pharmaceutical syntheses. [, ]
Q11: Can Candida parapsilosis be used for deracemization of this compound?
A11: Yes, Candida parapsilosis is highly effective in deracemizing (R,S)-1-phenyl-1,2-ethanediol to obtain the (S)-enantiomer. Various strategies, including optimizing cultivation conditions [, ] and using absorbent resins [], can further enhance its efficiency.
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